m-PEG9-Tos

描述

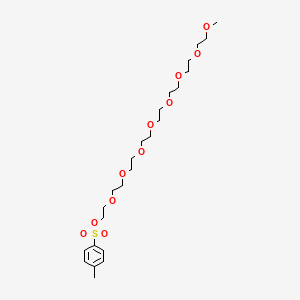

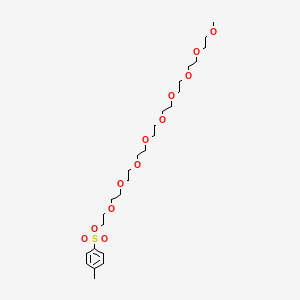

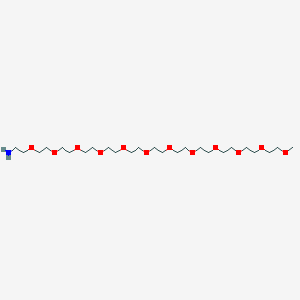

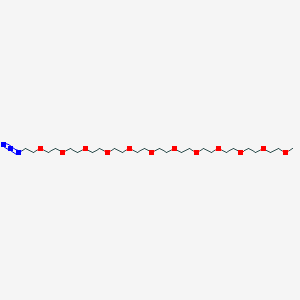

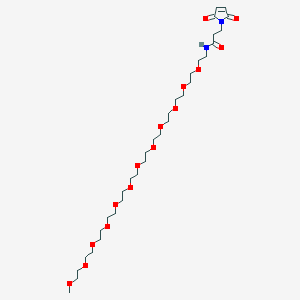

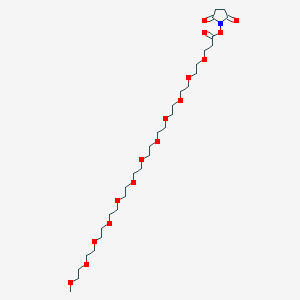

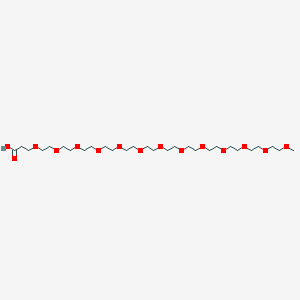

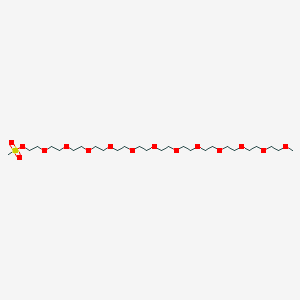

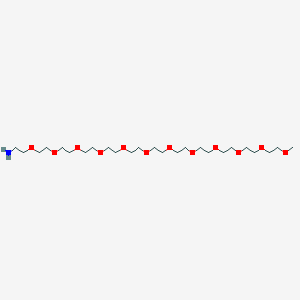

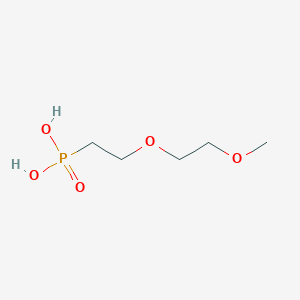

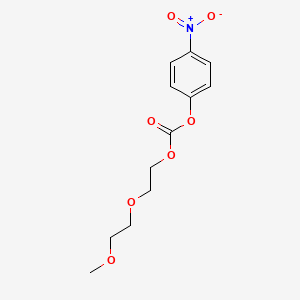

M-PEG9-Tos, also known as Tos-PEG8-m or m-PEG9-OTs, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

While specific synthesis methods for m-PEG9-Tos were not found in the search results, it’s worth noting that the synthesis of PEG linkers is a well-studied area. Monodisperse monotosylated PEGs have been prepared using a chromatography-free procedure, enabling the preparation of 8- to 16-mers in relatively large quantities, with good yields and purities .Molecular Structure Analysis

M-PEG9-Tos has a molecular formula of C24H42O11S . Its IUPAC name is 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate . The structure of m-PEG9-Tos is flexible, which disallows conformer generation .Physical And Chemical Properties Analysis

M-PEG9-Tos has a molecular weight of 538.7 g/mol . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 26 rotatable bonds . Its exact mass and monoisotopic mass are both 538.24478333 g/mol . The topological polar surface area is 126 Ų .科学研究应用

1. 纳米技术和基因传递

m-PEG9-Tos,作为聚乙二醇(PEG)的衍生物,在纳米技术和基因传递应用中发挥作用。例如,氧化石墨烯(GO)-PEG纳米载体的使用已经证明可以用于传递Cas9/单导RNA(sgRNA)复合物。这种纳米载体在人类细胞中促进了高稳定性的高效基因编辑,对生物医学研究和靶向基因工程应用具有重要意义(Yue, Zhou, Cheng, & Xing, 2018)。

2. 生物医学和生物技术增强

使用PEG或其衍生物进行化学修饰显著改善了生物活性分子的分子特性,适用于特定应用。例如,将PEG附着到治疗蛋白质上显示出减少的免疫反应性和延长的清除时间,这在生物医学和生物技术应用中至关重要(Inada et al., 1995)。

3. 药物和基因传递改进

PEG化,即用PEG包覆纳米颗粒的过程,被广泛研究用于改善药物和基因传递系统的效率。这种方法增强了全身循环时间并减少了免疫原性,在各种给药方式中起着至关重要的作用,包括胃肠道和眼部(Suk et al., 2016)。

4. 在蛋白质和肽修饰中的作用

PEG被广泛用于蛋白质和肽的共价修饰。PEG化过程屏蔽了抗原和免疫原表位,改变了生物分布,并增加了多肽的大小。这种修饰在药物传递、组织增殖和细胞粘附中非常重要(Roberts, Bentley, & Harris, 2002)。

5. 基于纳米颗粒的治疗

通过其PEG组分,m-PEG9-Tos在开发用于控制心肌梗死后心脏细胞外基质的分子印迹聚合物(MIPs)中起着重要作用。这些MIPs旨在恢复基质金属蛋白酶(MMPs)和它们的组织抑制剂之间的平衡,这是心脏疾病治疗中的重要治疗靶点(Villano et al., 2022)。

6. PEG的替代品和免疫原性

尽管PEG在药物传递中被广泛使用,但其潜在的免疫原性已经引起了对替代品的研究。开发替代PEG的聚合物是一个不断发展的领域,强调了创造更有效和安全的生物共轭和药物传递系统的重要性(Thai Thanh Hoang Thi et al., 2020)。

7. 生物活性聚合物的开发

PEG衍生物在生物医学研究中开发生物活性聚合物中起着关键作用。通过化学修饰,可以微调这些聚合物的特性,如血液循环半衰期和药物装载。这种修饰在细胞粘附、药物传递和组织增殖等领域至关重要(Bol'shakov & Akala, 2014)。

安全和危害

作用机制

Target of Action

m-PEG9-Tos is primarily used as a linker in various biochemical applications . The primary target of m-PEG9-Tos is the tosyl group, which is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

m-PEG9-Tos contains a tosyl group that acts as a leaving group in nucleophilic substitution reactions . This means that the tosyl group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This allows m-PEG9-Tos to form bonds with various molecules, making it a versatile linker in biochemical applications .

Pharmacokinetics

Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of m-PEG9-Tos’s action is the formation of a bond between the molecule it is linked to and a nucleophile. This can enable the creation of complex molecules with specific properties, depending on the molecules involved in the reaction .

Action Environment

The action of m-PEG9-Tos can be influenced by various environmental factors. For example, the rate of nucleophilic substitution reactions can be affected by the concentration of the nucleophile, the temperature, and the solvent used. The hydrophilic PEG spacer in m-PEG9-Tos increases its solubility in aqueous media , which can influence its reactivity and stability.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O11S/c1-23-3-5-24(6-4-23)36(25,26)35-22-21-34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-28-8-7-27-2/h3-6H,7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXJFLMMCORNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG9-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)